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Compound of Interest

3,6-Dichloro-8-methoxyquinolin-4-
Compound Name:

amine
CAS No.: 1210464-43-9
Cat. No.: B567042

Get Quote

Core Identity & Chemical Architecture

Compound Name: 3,6-Dichloro-8-methoxyquinolin-4-amine CAS Registry Number:
1210464-43-9 MDL Number: MFCD13619867 Molecular Formula: C10HsCIl2N20 Molecular
Weight: 243.09 g/mol Primary Classification: 4-Aminoquinoline Derivative

Structural Significance & Rationale

This molecule represents a "hybrid" scaffold, merging the pharmacophoric features of two
distinct quinoline classes. Its design logic targets specific metabolic and binding challenges in
drug discovery:

e The 4-Aminoquinoline Core: Historically validated by Chloroquine, this moiety is essential for
inhibiting heme polymerization in Plasmodium parasites and serves as a hinge-binder in
ATP-competitive kinase inhibition.

e The 8-Methoxy Group: Characteristic of Primaquine and Tafenoquine (8-aminoquinolines),
this substituent modulates lipophilicity (LogP) and alters the electron density of the pyridine
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ring, potentially reducing cardiotoxicity compared to non-methoxylated analogs.

e The 3,6-Dichloro Substitution:

o C-6 Chlorine: Enhances metabolic stability by blocking the primary site of oxidative
metabolism (CYP450 oxidation often occurs at C-6).

o C-3 Chlorine: A steric blocker that forces the 4-amino group into a specific conformation,
often improving selectivity for kinase pockets or preventing resistance mechanisms in
malaria parasites.

Property Value (Predicted) Significance

Optimized for membrane
LogP ~3.2 permeability (blood-brain

barrier / parasite vacuole).

Sufficiently basic to
) accumulate in the acidic food
pKa (Ring N) ~7.8 .
vacuole of the malaria

parasite.

Favorable for oral
TPSA 51 A2 bioavailability (Rule of 5

compliant).

Critical for H-bond interaction
H-Bond Donors 1 with Heme or Kinase hinge

region.

Synthetic Methodology (Retrosynthesis & Protocol)

Since this compound is often a custom synthesis target (e.g., via Alfa Chemistry or ABCR),
researchers must frequently synthesize it de novo. The most robust route utilizes a Nucleophilic
Aromatic Substitution (SnAr) on a 4-chloro precursor.

Retrosynthetic Analysis (Graphviz)
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Target: 3,6-Dichloro-8-methoxyquinolin-4-amine
(CAS 1210464-43-9)

Intermediate A:
3,4,6-Trichloro-8-methoxyquinoline

POCI3
Chlorination)

Intermediate B:
4-Hydroxy-3,6-dichloro-8-methoxyquinoline

ould-Jacobs Reaction
(Cyclization)

Starting Material:

2,5-Dichloro-4-methoxyaniline
+ Diethyl ethoxymethylenemalonate

Figure 1: Retrosynthetic Pathway for CAS 1210464-43-9

Click to download full resolution via product page

Step-by-Step Synthesis Protocol

Objective: Synthesis of 3,6-Dichloro-8-methoxyquinolin-4-amine from 3,4,6-trichloro-8-
methoxyquinoline.

Reagents:
e Precursor: 3,4,6-Trichloro-8-methoxyquinoline (1.0 eq)
¢ Ammonia Source: Saturated NHs in Methanol (or Ethanol)

e Solvent: Sealed Tube / Autoclave
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e Temperature: 120°C - 140°C

Procedure:

Charge: In a high-pressure steel autoclave or heavy-walled sealed glass tube, dissolve 1.0 g
(3.8 mmol) of 3,4,6-trichloro-8-methoxyquinoline in 15 mL of saturated methanolic ammonia.

Seal & Heat: Seal the vessel and heat to 130°C for 12—-16 hours. Note: The C-3 chlorine
deactivates the ring slightly, requiring higher temperatures than standard 4-chloroquinolines.

Monitor: Cool to room temperature. Check reaction progress via TLC (System:
EtOAc/Hexane 1:1). The starting material (high R_f) should disappear, replaced by a lower
R_f fluorescent spot.

Workup:

o Concentrate the reaction mixture under reduced pressure to remove excess ammonia and
methanol.

o Resuspend the residue in 50 mL Ethyl Acetate.
o Wash with saturated NaHCOs (2 x 20 mL) to remove any HCI salts.
o Wash with Brine (1 x 20 mL).

 Purification: Dry the organic layer over anhydrous Na=SOa4, filter, and concentrate.
Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-5%
MeOH in DCM).

o Validation:

o 'H NMR (DMSO-ds): Look for the disappearance of the C-4 proton and the appearance of
a broad singlet (NHz2) around 6.5—-7.0 ppm.

o MS (ESI): Expect [M+H]* peak at m/z 243/245 (characteristic dichloro isotope pattern).

Biological Applications & Experimental Workflows
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A. Antimalarial Screening (Heme Crystallization
Inhibition)

The 4-aminoquinoline core acts by inhibiting the biocrystallization of heme into hemozoin within
the parasite.

Self-Validating Protocol (B-Hematin Inhibition Assay):

Preparation: Dissolve hemin chloride (5 mg/mL) in 0.1 M NaOH.

e Incubation: Mix 50 pL of hemin solution, 50 pL of test compound (3,6-Dichloro-8-
methoxyquinolin-4-amine) at varying concentrations (0—100 uM), and 100 pL of 1 M
acetate buffer (pH 5.0).

o Control: Use Chloroquine as a positive control and DMSO as a negative control.
e Reaction: Incubate at 37°C for 18 hours.

e Quantification:

o

Wash the precipitate with 2.5% SDS (dissolves free hemin but not 3-hematin).

[¢]

Dissolve the remaining pellet (B-hematin) in 0.1 M NaOH.

o

Measure absorbance at 405 nm.

o

Result: Lower absorbance indicates higher inhibition of hemozoin formation.

B. Kinase Selectivity Profiling

The 3-chloro group often imparts selectivity for Src-family kinases or EGFR by filling a
hydrophobic pocket in the ATP-binding site.

Workflow Logic:

e Primary Screen: Test at 10 uM against a panel of representative kinases (e.g., Src, EGFR,
VEGFR).
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¢ Hit Confirmation: Determine ICso for hits with >50% inhibition.

e Mechanism: Perform ATP-competition assays. If ICso increases linearly with ATP
concentration, the compound is an ATP-competitive type | inhibitor.

Safety & Handling (GHS Standards)

This compound is a halogenated aromatic amine. Treat as a Potential Mutagen and Skin

Sensitizer.
Hazard Class H-Code Statement Precaution
Acute Toxicity H302 Harmful if swallowed. Do not eat/drink in lab.
o Wear nitrile gloves
o Causes skin irritation. )
Skin Irritation H315 (double gloving
[1]
recommended).
Causes serious eye Wear chemical safety
Eye Damage H318
damage. goggles.
May cause respiratory  Handle only in a fume
STOT-SE H335

irritation.[1] hood.

Storage: Store at 2—8°C under inert gas (Argon/Nitrogen). Protect from light
(methoxyquinolines can be photosensitive).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 6-Methoxy-8-quinolinamine | CLOH10N20O | CID 7023 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 2. Bioregistry - PubChem compound [bioregistry.io]

¢ To cite this document: BenchChem. [Technical Guide: 3,6-Dichloro-8-methoxyquinolin-4-
amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b567042/docs#technical-guide-3-6-dichloro-8-
methoxyquinolin-4-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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